

3-Fluoro-5-methoxypicolinic acid molecular weight

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Compound of Interest

Compound Name: 3-Fluoro-5-methoxypicolinic acid

Cat. No.: B1532607

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An In-depth Technical Guide to **3-Fluoro-5-methoxypicolinic Acid**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-5-methoxypicolinic acid**, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It further explores conceptual synthetic pathways, characteristic reactivity, and its strategic application in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the compound's utility, analytical characterization, and safe handling protocols.

Core Physicochemical Properties

3-Fluoro-5-methoxypicolinic acid is a substituted pyridine derivative. The strategic placement of the fluoro, methoxy, and carboxylic acid groups on the pyridine ring imparts a unique combination of electronic properties and reactivity, making it a valuable intermediate in organic synthesis.^[1] Its core attributes are summarized below.

Table 1: Key Physicochemical Data for **3-Fluoro-5-methoxypicolinic Acid**

Property	Value	Source(s)
Molecular Weight	171.1258 g/mol	[2][3]
Alternate MW Value	171.13 g/mol	[4]
Molecular Formula	C ₇ H ₆ FNO ₃	[2][3]
CAS Number	1227511-52-5	[2][3][5]
Canonical SMILES	<chem>O=C(O)C1=NC=C(OC)C=C1F</chem>	[2]
Synonyms	3-Fluoro-5-methoxypyridine-2-carboxylic acid	[4]
MDL Number	MFCD16611229	[2]

| Storage Temperature| 2-8°C (Refrigerator) |[4] |

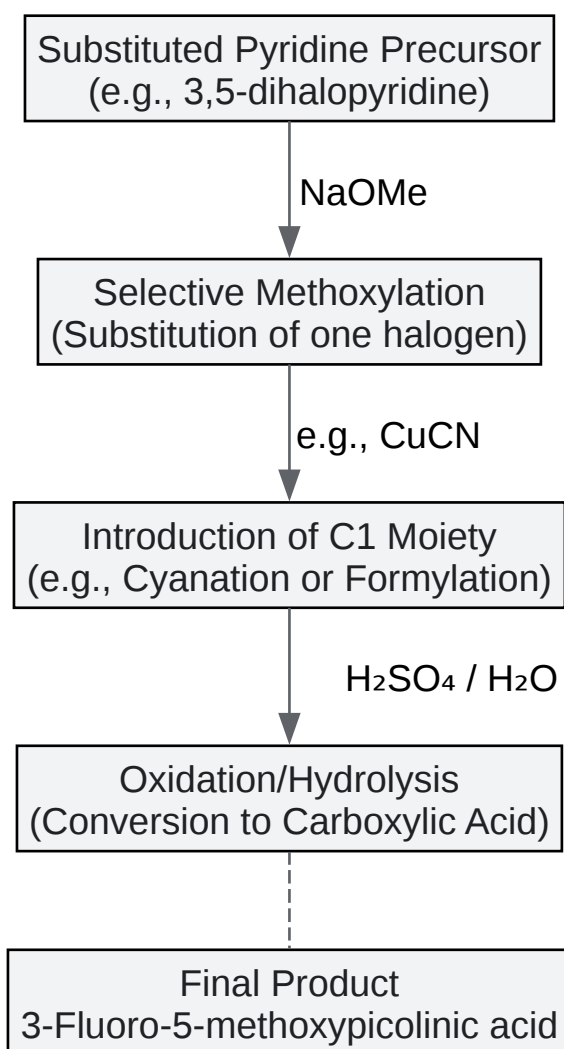
Caption: 2D Chemical Structure of **3-Fluoro-5-methoxypicolinic acid**.

Synthesis and Chemical Reactivity

While specific proprietary synthesis routes may vary, a general and logical pathway can be conceptualized from established pyridine chemistry. The synthesis often starts with a pre-functionalized pyridine or pyridine N-oxide ring, followed by sequential steps of halogenation, methoxylation, and finally, the introduction or modification of the carboxylic acid group.

Conceptual Synthetic Workflow

The preparation of substituted picolinic acids often involves multi-step sequences. For instance, a related compound, 3-Bromo-5-fluoro-2-methoxypyridine, serves as a versatile intermediate where the bromine atom can be converted into other functional groups.[6] A plausible strategy for synthesizing the title compound could involve the lithiation of a brominated precursor followed by carboxylation, or the hydrolysis of a corresponding nitrile. The process for preparing similar 4-alkoxy-3-hydroxypicolinic acids involves steps like bromination, alkoxide substitution, and nitrile hydrolysis, which highlights a common industrial approach.[7]



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Caption: Conceptual workflow for the synthesis of a substituted picolinic acid.

Core Reactivity

The chemical behavior of **3-Fluoro-5-methoxypicolinic acid** is dictated by its functional groups:

- **Carboxylic Acid Group:** This group readily participates in standard reactions such as esterification, amide bond formation (coupling reactions), and reduction. This is the primary handle for incorporating the molecule into larger, more complex structures.
- **Pyridine Ring:** As a heterocyclic aromatic system, the pyridine ring is electron-deficient. This influences its reactivity in electrophilic aromatic substitution. The fluorine atom is a key

functional group.

- **Fluoro and Methoxy Groups:** These substituents modulate the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the carboxylic acid. The fluorine atom, in particular, can be a site for nucleophilic aromatic substitution under certain conditions or participate in various cross-coupling reactions, which are fundamental in creating molecular diversity.[\[1\]](#)

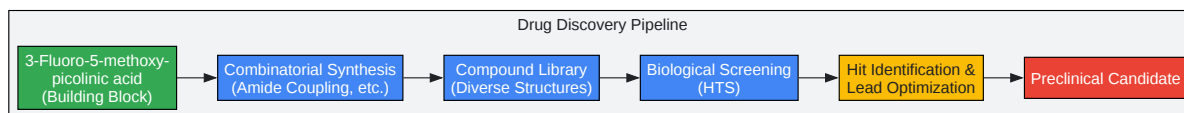
Role in Research and Drug Development

Substituted pyridines are a cornerstone motif in medicinal chemistry, appearing in a vast number of approved drugs.[\[1\]](#) **3-Fluoro-5-methoxypicolinic acid** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for creating novel molecules with therapeutic potential.

A Scaffold for Molecular Diversity

The primary application of this compound is as a versatile scaffold. Drug development professionals utilize such intermediates to generate libraries of related compounds for high-throughput screening.[\[1\]](#) The carboxylic acid allows for coupling to various amines or alcohols, while the pyridine core provides a rigid framework. The fluoro and methoxy groups are critical for "tuning" the properties of the final molecule:

- **Pharmacokinetics:** The methoxy group can influence metabolic stability, while the fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug.[\[1\]](#)
- **Binding Affinity:** Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding potency.
- **Physicochemical Properties:** The substituents affect solubility, lipophilicity (LogP), and other properties that are critical for a compound's suitability as a drug, often assessed using frameworks like Lipinski's Rule of 5.[\[8\]](#)



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Caption: Role as a building block in the drug discovery process.

Analytical and Quality Control Protocols

Ensuring the purity and identity of **3-Fluoro-5-methoxypicolinic acid** is critical for its use in synthesis. A combination of chromatographic and spectroscopic methods is employed for its characterization.

Step-by-Step HPLC-MS Protocol for Purity Assessment

This protocol is a representative method for analyzing substituted picolinic acids, based on common techniques in the field.^{[9][10][11]}

- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
- Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
- Column: A C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.5 μ m, 3.0 x 100 mm) is suitable.^[9]
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: 0.1% Acetonitrile.

- Gradient Elution: Start with 5% Solvent B, ramping to 95% Solvent B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Detection:
 - UV Detector: Set to 254 nm or another relevant wavelength.
 - MS Detector (ESI): Scan in both positive and negative ion modes to detect the $[M+H]^+$ (m/z 172.1) and $[M-H]^-$ (m/z 170.1) ions.
- Data Analysis: Integrate the peak area to determine purity (%). Confirm identity by matching the retention time and mass-to-charge ratio with a reference standard.

Table 2: Summary of Analytical Methodologies

Technique	Purpose	Expected Outcome
HPLC-MS	Purity determination and identity confirmation	A primary peak at a specific retention time with a mass corresponding to the molecular weight (m/z 172.1 $[M+H]^+$). Purity is typically >95%.
^1H NMR	Structural elucidation and confirmation	A spectrum showing distinct signals for the aromatic protons and the methoxy group protons, with coupling patterns consistent with the substitution on the pyridine ring.
^{13}C NMR	Structural confirmation	Signals corresponding to the seven unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

| Melting Point | Purity assessment | A sharp, defined melting range, indicating high purity. |

Safety, Handling, and Storage

Proper handling of **3-Fluoro-5-methoxypicolinic acid** is essential to ensure laboratory safety. The following guidelines are based on safety data sheets for structurally related chemicals.^[12]^[13]^[14]

- **Personal Protective Equipment (PPE):** Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 2-8°C is recommended.^[4] Keep away from strong oxidizing agents.
- **Disposal:** Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

3-Fluoro-5-methoxypicolinic acid, with a molecular weight of 171.1258 g/mol, is more than a simple chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure and versatile reactivity allow scientists to systematically explore chemical space, leading to the discovery and optimization of new drug candidates. This guide has provided a technical framework for understanding its properties, synthesis, analysis, and applications, underscoring its value to the research and development community.

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